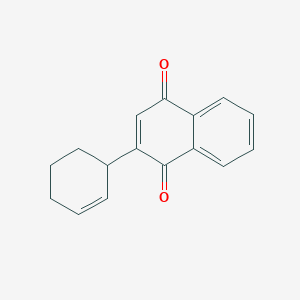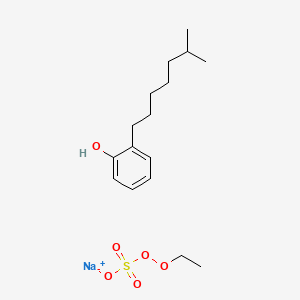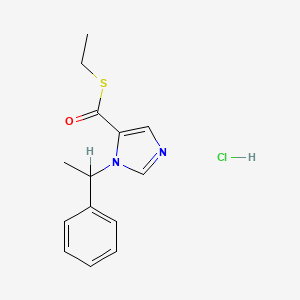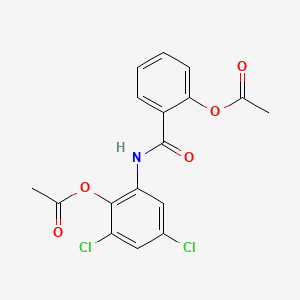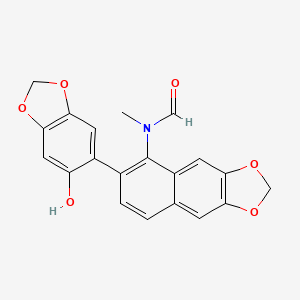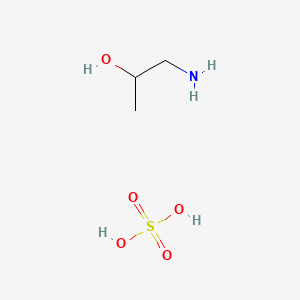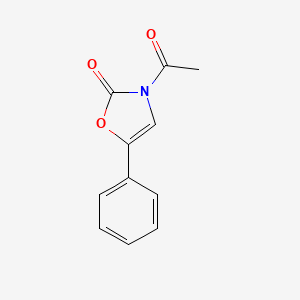
1,1'-Biphenyl, 2,5-dimethyl-4'-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of two methyl groups at the 2 and 5 positions and a nitro group at the 4’ position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- can be achieved through several methods:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane.
Diazotisation and Coupling Reaction: Aniline derivatives can be diazotized using isopropyl nitrite, followed by coupling with benzene derivatives in the presence of copper chloride (CuCl) as a catalyst.
Industrial production methods often involve scalable and practical synthetic routes that ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Similar to benzene, biphenyl compounds undergo electrophilic substitution reactions.
Free Radical Reactions: The compound can undergo free radical bromination using N-bromosuccinimide (NBS) to form brominated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group on the biphenyl structure enhances its reactivity towards electrophiles, facilitating the formation of substituted derivatives . The pathways involved in these reactions include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted product .
Comparación Con Compuestos Similares
1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- can be compared with other biphenyl derivatives such as:
2,4’-Dimethyl-1,1’-biphenyl: This compound lacks the nitro group, making it less reactive towards electrophilic substitution.
2,2’,5,5’-Tetrachloro-1,1’-biphenyl: This compound contains chlorine atoms instead of methyl and nitro groups, resulting in different chemical properties and reactivity.
The presence of the nitro group in 1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- makes it unique and more reactive compared to its similar counterparts.
Propiedades
Número CAS |
69299-50-9 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
1,4-dimethyl-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C14H13NO2/c1-10-3-4-11(2)14(9-10)12-5-7-13(8-6-12)15(16)17/h3-9H,1-2H3 |
Clave InChI |
RHLFUEGPBSAOAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


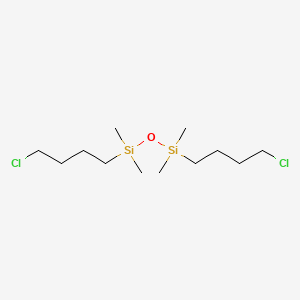
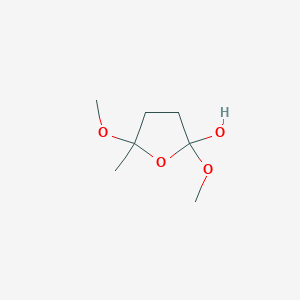
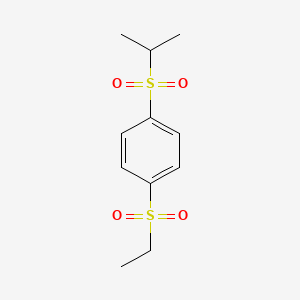
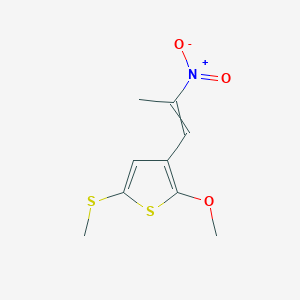
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
